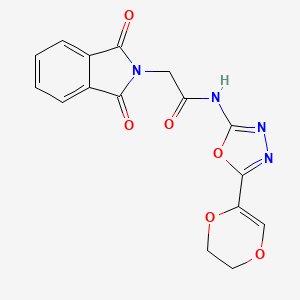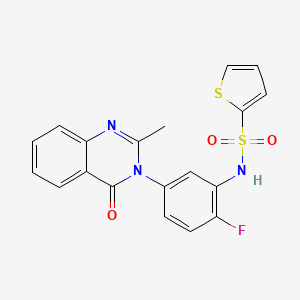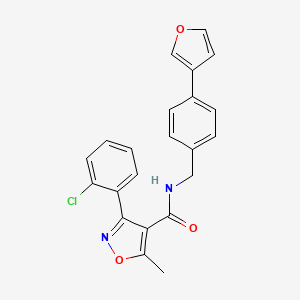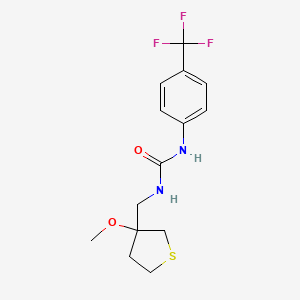
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related urea compounds often involves cyclocondensation reactions, Ugi reactions, or carbonylation processes, depending on the specific substituents and desired functional groups. For instance, cyclocondensation of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea in the presence of hydrochloric acid has been reported for the synthesis of a novel series of pyrimidinones, highlighting a common strategy for introducing urea functionalities into complex molecules (Bonacorso et al., 2003). Similarly, the Ugi reaction followed by sodium ethoxide treatment has been utilized for the synthesis of cyclic dipeptidyl ureas, demonstrating a method for constructing urea compounds with cyclic structures (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can influence the overall geometry, hydrogen bonding patterns, and molecular interactions. X-ray diffraction studies often reveal these details, providing insights into the tautomeric states, bond angles, and distances critical for understanding the compound's reactivity and interaction capabilities. For example, an X-ray diffraction study of a specific urea derivative highlighted the importance of hydrogen bonding in determining the molecule's crystal structure and stability (Sarantou & Varvounis, 2022).
Applications De Recherche Scientifique
Corrosion Inhibition
Compounds structurally related to ureas have been investigated for their corrosion inhibition properties. For instance, certain urea derivatives have shown effectiveness as corrosion inhibitors for mild steel in acid solutions, demonstrating the potential of urea compounds in protecting metals against corrosion in industrial applications (Bahrami & Hosseini, 2012).
Hydrogel Formation
Research on urea derivatives has also explored their ability to form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by varying the anion identity, highlighting the versatility of urea compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).
Anticancer Activity
Urea derivatives have been evaluated for their anticancer activities, with some compounds showing significant antiproliferative effects on various cancer cell lines. This suggests the potential of urea compounds in the development of new anticancer agents (Feng et al., 2020).
Chemical Synthesis
Urea compounds have been utilized in chemical syntheses, such as the protection of hydroxy functions in rapid oligoribonucleotide synthesis and the transformation of pesticides in water. These applications demonstrate the utility of urea compounds in facilitating chemical reactions and environmental remediation processes (Reese, Serafinowska, & Zappia, 1986); (Gatidou & Iatrou, 2011).
Propriétés
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c1-21-13(6-7-22-9-13)8-18-12(20)19-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRYBSUDMRWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


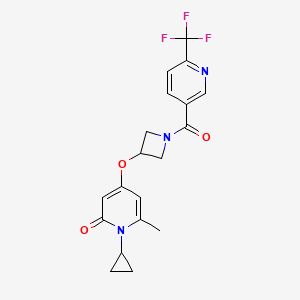
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
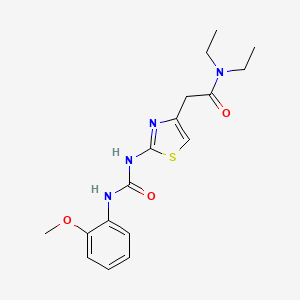
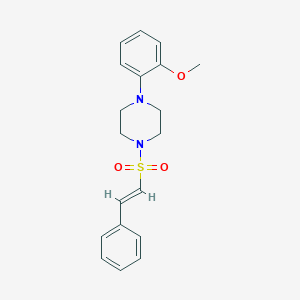
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)


